1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 654-76-2. It has a molecular weight of 221.14 . It is a solid at room temperature and is stored in a dry environment .
Synthesis Analysis
The synthesis of (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves preparing Trifluoromethoxy benzene from Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .Molecular Structure Analysis
The molecular structure of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is represented by the linear formula C8H6F3NO3 . The InChI Code is 1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 .Physical and Chemical Properties Analysis
1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is a solid at room temperature . It has a molecular weight of 221.14 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.66 .Scientific Research Applications
Nucleophilic Aromatic Substitution
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene exhibits interesting reactivity in nucleophilic aromatic substitution reactions. In studies, the reaction of piperidine with dinitrobenzenes, including compounds similar to this compound, has been explored. These reactions proceed with an addition-elimination mechanism, hinting at potential applications in synthetic chemistry (Pietra & Vitali, 1972).
Stability and Degradation Analysis
The stability and degradation pathways of nitisinone, a compound structurally related to this compound, have been studied using LC-MS/MS. Understanding these pathways is crucial for assessing the risks and benefits of related compounds in medical applications (Barchańska et al., 2019).
Corrosion Inhibition
Derivatives of quinoline, which can be structurally related to this compound, are known for their effectiveness as corrosion inhibitors. These compounds form stable chelating complexes with metal surfaces, suggesting potential applications in protecting materials from corrosion (Verma et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-methoxy-4-nitro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-6-3-2-5(12(13)14)4-7(6)16-8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOWZUNDAGZRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738823 | |
Record name | 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647855-18-3 | |
Record name | 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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